![molecular formula C9H6F3N B3041778 2-Methyl-4-(trifluoromethyl)benzonitrile CAS No. 362640-56-0](/img/structure/B3041778.png)
2-Methyl-4-(trifluoromethyl)benzonitrile
Overview
Description
2-Methyl-4-(trifluoromethyl)benzonitrile is a chemical compound used as a primary and secondary reagent . It is a white to pale cream powder or fused solid .
Physical And Chemical Properties Analysis
2-Methyl-4-(trifluoromethyl)benzonitrile is a white to pale cream powder or fused solid with a melting point between 23.0-30.0°C . It is insoluble in water .Scientific Research Applications
Pharmaceutical Synthesis
- Fluvoxamine Synthesis : 2-Methyl-4-(trifluoromethyl)benzonitrile serves as a key intermediate in the synthesis of fluvoxamine, an antidepressant and anti-anxiety medication .
Nickel-Catalyzed Reactions
- Arylcyanation Reaction : 2-Methyl-4-(trifluoromethyl)benzonitrile participates in nickel-catalyzed arylcyanation reactions. These reactions are essential for creating carbon-carbon bonds and introducing cyano groups into organic molecules .
Diphenylthioether Synthesis
- Intermediate for Diphenylthioethers : Researchers utilize this compound to synthesize diphenylthioethers, which have applications in materials science, pharmaceuticals, and agrochemicals .
Storage and Handling
- Storage Recommendations : Store this compound in a cool, dry place away from oxidizing agents. Keep the container tightly closed to maintain its integrity .
Safety and Hazards
2-Methyl-4-(trifluoromethyl)benzonitrile is considered hazardous. It is toxic in contact with skin, causes skin irritation, serious eye irritation, and is harmful if swallowed or inhaled . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group are known to exhibit improved drug potency toward certain enzymes
Mode of Action
It’s known that the trifluoromethyl group in a molecule can enhance the molecule’s potency by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein . This suggests that 2-Methyl-4-(trifluoromethyl)benzonitrile may interact with its targets in a similar manner.
Biochemical Pathways
It’s known that compounds with a trifluoromethyl group can inhibit certain enzymes, potentially affecting the associated biochemical pathways .
Pharmacokinetics
The trifluoromethyl group in a molecule is known to improve the molecule’s lipophilicity, which could enhance its absorption and distribution .
Result of Action
It’s known that compounds with a trifluoromethyl group can exhibit improved drug potency, suggesting that this compound may have potent effects at the molecular and cellular levels .
Action Environment
It’s known that the trifluoromethyl group in a molecule can enhance the molecule’s stability, suggesting that this compound may be relatively stable under various environmental conditions .
properties
IUPAC Name |
2-methyl-4-(trifluoromethyl)benzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N/c1-6-4-8(9(10,11)12)3-2-7(6)5-13/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGABUAQUWGBFSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(F)(F)F)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(trifluoromethyl)benzonitrile |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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